5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
5-chloro-1-(2,2,2-trifluoroethyl)pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-8-3-6-1-2-15(5-9(11,12)13)7(6)4-14-8/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCBJKQIRSSOON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=CN=C(C=C21)Cl)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures to yield the desired product . Another approach may involve the use of 1,3-dicarbonyl compounds and cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2,2,2]octane (DABCO) under reflux conditions in ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Kinase Inhibition
One of the primary applications of 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine is its role as a kinase inhibitor. Kinases are critical in regulating various cellular processes, and their dysregulation is often associated with cancer.
- Case Study : Research has indicated that derivatives of pyrrolo[3,2-c]pyridine scaffolds exhibit potent inhibition against MPS1 (Monopolar Spindle 1) kinase. These compounds stabilize an inactive conformation of MPS1, which is crucial for cancer cell proliferation control. For instance, a related compound demonstrated an IC50 value of 0.025 μM against MPS1 in vitro and showed promising results in human tumor xenograft models .
Antitumor Activity
This compound has shown potential antitumor activity across various cancer cell lines.
- Data Table: Antitumor Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-Chloro-1-(trifluoroethyl) | HeLa | 0.12 - 0.21 | Inhibition of tubulin polymerization |
| SGC-7901 | 0.12 - 0.21 | Disruption of microtubule dynamics | |
| MCF-7 | 0.12 - 0.21 | Induction of apoptosis |
This table summarizes findings from studies that have evaluated the compound's effectiveness against HeLa, SGC-7901, and MCF-7 cell lines .
Structure-Based Drug Design
The compound serves as a scaffold for the design of new drugs targeting various diseases.
- Case Study : The design and synthesis of new derivatives based on the pyrrolo[3,2-c]pyridine structure have been explored for their potential as colchicine-binding site inhibitors. These derivatives exhibited moderate to excellent antitumor activities and were assessed for their ability to inhibit tubulin polymerization .
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolopyridine Core
Table 1: Key Structural and Functional Comparisons
Impact of Nitrogen Position in the Pyrrolopyridine Core
- The pyrrolo[2,3-c]pyridine core positions nitrogen at the 6-membered ring’s 1- and 4-positions, creating a distinct electronic environment compared to the [2,3-b] isomer (nitrogen at positions 1 and 7) .
- Activity Differences : Relocating the nitrogen (e.g., [2,3-c] vs. [2,3-b]) diminishes kinase inhibition. For example, [2,3-c] derivatives show ~10-fold lower IC₅₀ values in LATS kinase assays than [2,3-b] analogs .
Pharmacological and Physicochemical Insights
Biological Activity
5-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with significant biological activity. Its unique structure, featuring a fused pyridine and pyrrole ring system, contributes to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-chloro-1-(2,2,2-trifluoroethyl)pyrrolo[2,3-c]pyridine. It exhibits distinct electronic and steric properties due to its unique fused ring system. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H6ClF3N2 |
| Molecular Weight | 232.60 g/mol |
| CAS Number | 57597892 |
| Melting Point | Not specified |
| Solubility | Moderate (specifics vary) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can modulate the activity of various receptors and enzymes, influencing several biological pathways. Notably, it has shown potential in inhibiting receptor tyrosine kinases (RTKs), which are critical in cell signaling and cancer progression .
Pharmacological Properties
Research indicates that this compound possesses various pharmacological properties:
- Antiparasitic Activity : Studies have demonstrated that derivatives of this compound exhibit significant antiparasitic effects against Plasmodium falciparum, the causative agent of malaria. For instance, certain analogs have shown low EC50 values (effective concentration for 50% inhibition), indicating strong potency against the parasite .
- Anticancer Potential : The ability to inhibit RTKs suggests that this compound may have anticancer properties. Its interactions with these pathways could lead to reduced tumor growth and metastasis in various cancer models .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimalarial Activity : A study identified derivatives with improved metabolic stability and potency against P. falciparum. For example, a derivative exhibited an EC50 of 0.010 μM, showcasing its potential as a lead compound for antimalarial drug development .
- Inhibition of Receptor Tyrosine Kinases : Research indicated that this compound can inhibit multiple RTKs involved in cancer progression. This inhibition was linked to a decrease in cellular proliferation in cancer cell lines .
- Metabolic Stability : Investigations into the metabolic stability of various analogs revealed that modifications to the trifluoroethyl group can enhance solubility while maintaining biological activity. This balance is crucial for developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
